4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can be achieved through a multi-step process involving the condensation of various precursors. One common method involves the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction typically involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to achieve high yields and purity. This could include the use of advanced catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. For example, thiophene-based compounds are known to interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can be compared with other similar compounds, such as:
- (2E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
- 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid
These compounds share similar structural features, such as the presence of thiophene and phenyl groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H20BrN3O4S |
---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C28H20BrN3O4S/c29-22-9-4-8-21(16-22)28(35)36-23-13-11-19(12-14-23)18-30-32-27(34)25(17-24-10-5-15-37-24)31-26(33)20-6-2-1-3-7-20/h1-18H,(H,31,33)(H,32,34)/b25-17+,30-18+ |
InChI Key |
VOCOSBKGRYBQDJ-IHQYTQDJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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